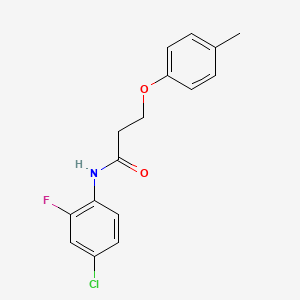
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide, also known as CFMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFMP belongs to the class of amide compounds and has a molecular weight of 329.84 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. In cancer research, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been studied for its analgesic effects, as it has been shown to reduce pain in animal models of neuropathic pain.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide is not fully understood, but it is believed to act through multiple pathways. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to reduce pain sensation and improve motor function in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to have a low toxicity profile, making it a promising candidate for further development. However, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has some limitations, including its relatively high cost and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide research. One area of research is the development of N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide in other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide and its potential side effects.
Synthesemethoden
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide can be synthesized through a multi-step process. The first step involves the synthesis of 4-chloro-2-fluoroaniline, which is then reacted with 4-methylphenol to form 3-(4-methylphenoxy)-4-chloro-2-fluoroaniline. This intermediate is then reacted with propionic anhydride to form the final product, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-11-2-5-13(6-3-11)21-9-8-16(20)19-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUJPWXNHYGOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6574502 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-isopropylbenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5855590.png)
![N-(2,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855598.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)



![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5855664.png)